

Techniques for Measuring MTSES Reaction Rates: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Sodium (2-sulfonatoethyl)methanethiosulfonate
Cat. No.:	B013883

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanethiosulfonate (MTS) reagents are a class of sulfhydryl-reactive compounds widely employed in protein chemistry and biophysics to probe protein structure, function, and accessibility. Among these, Sodium (2-Sulfonatoethyl) Methanethiosulfonate (MTSES) is a negatively charged, membrane-impermeant reagent that reacts specifically with the sulfhydryl group of cysteine residues. This reaction, known as the Substituted Cysteine Accessibility Method (SCAM), is a powerful tool for mapping the topology of membrane proteins, identifying residues lining channels and binding pockets, and characterizing conformational changes associated with protein function.^[1] This document provides detailed application notes and protocols for measuring MTSES reaction rates, with a focus on G-protein coupled receptors (GPCRs) and ATP-binding cassette (ABC) transporters.

Data Presentation

Comparative Reactivity of MTS Reagents

The intrinsic reactivity of MTS reagents with thiols is generally high, with second-order rate constants typically in the order of $10^5 \text{ M}^{-1}\text{s}^{-1}$.^[1] However, the specific rate can be influenced by factors such as the accessibility of the cysteine residue and the local electrostatic

environment. Slower modification rates may indicate that the cysteine is partially buried within a crevice or located in the pore of a channel protein.[\[1\]](#) The relative reactivity of commonly used MTS reagents generally follows the order: MTSET > MTSEA > MTSES.[\[1\]](#)

MTS Reagent	Charge	Relative Reactivity with Small Sulfhydryl Compounds	Typical Concentration	Typical Application Time
MTSET ((2-(Trimethylammonium)ethyl)Methanethiosulfonate)	Positive	~10x more reactive than MTSES	1 mM	1-5 minutes
MTSEA ((2-Aminoethyl)Methanethiosulfonate)	Positive	~2.5x more reactive than MTSES	2.5 mM	1-5 minutes
MTSES (Sodium (2-Sulfonatoethyl)Methanethiosulfonate)	Negative	Baseline	10 mM	1-5 minutes

Experimental Protocols

General Workflow for Substituted Cysteine Accessibility Method (SCAM)

The SCAM technique involves a series of steps to investigate the accessibility of engineered cysteine residues within a protein of interest.

[Click to download full resolution via product page](#)

Figure 1: General workflow of a Substituted Cysteine Accessibility Method (SCAM) experiment.

Protocol 1: Measuring MTSES Reaction Rates in a GPCR using Whole-Cell Patch Clamp

This protocol describes the use of SCAM with MTSES to probe the accessibility of cysteine residues in a GPCR expressed in mammalian cells, monitoring changes in ligand-induced currents.

Materials:

- Mammalian cells expressing the cysteine-mutant GPCR of interest.
- Patch-clamp setup with perfusion system.
- External solution (e.g., Hanks' Balanced Salt Solution).
- Internal solution (pipette solution) appropriate for the target ion channel.
- Agonist for the GPCR.
- Freshly prepared MTSES solution in external solution (e.g., 10 mM).
- Dithiothreitol (DTT) solution (e.g., 20 mM) for reversibility testing.

Procedure:

- Cell Preparation: Culture mammalian cells expressing the cysteine-mutant GPCR on coverslips suitable for patch-clamp recording.
- Establish Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a transfected cell.
- Baseline Recording: Perfusion the cell with external solution and apply the GPCR agonist to elicit a baseline current response. Record the current until a stable response is achieved.
- MTSES Application: Switch the perfusion to the external solution containing MTSES and the agonist. Continuously record the current to monitor the time course of MTSES modification, observed as a change in the agonist-induced current.
- Washout: After the effect of MTSES has reached a plateau or for a predetermined time, switch the perfusion back to the external solution containing the agonist to wash out excess MTSES.
- Post-Modification Recording: Record the agonist-induced current after MTSES modification to determine the extent of the functional change.
- (Optional) Reversibility Test: To confirm that the observed effect is due to disulfide bond formation, perfuse the cell with a solution containing DTT. A reversal of the MTSES effect indicates a specific disulfide bond formation.
- Data Analysis:
 - Calculate the rate of modification by fitting the change in current during MTSES application to a single-exponential function. The reciprocal of the time constant gives the pseudo-first-order rate constant.
 - The second-order rate constant can be calculated by dividing the pseudo-first-order rate constant by the concentration of MTSES.

Protocol 2: Probing Conformational Changes in a Reconstituted ABC Transporter with MTSES

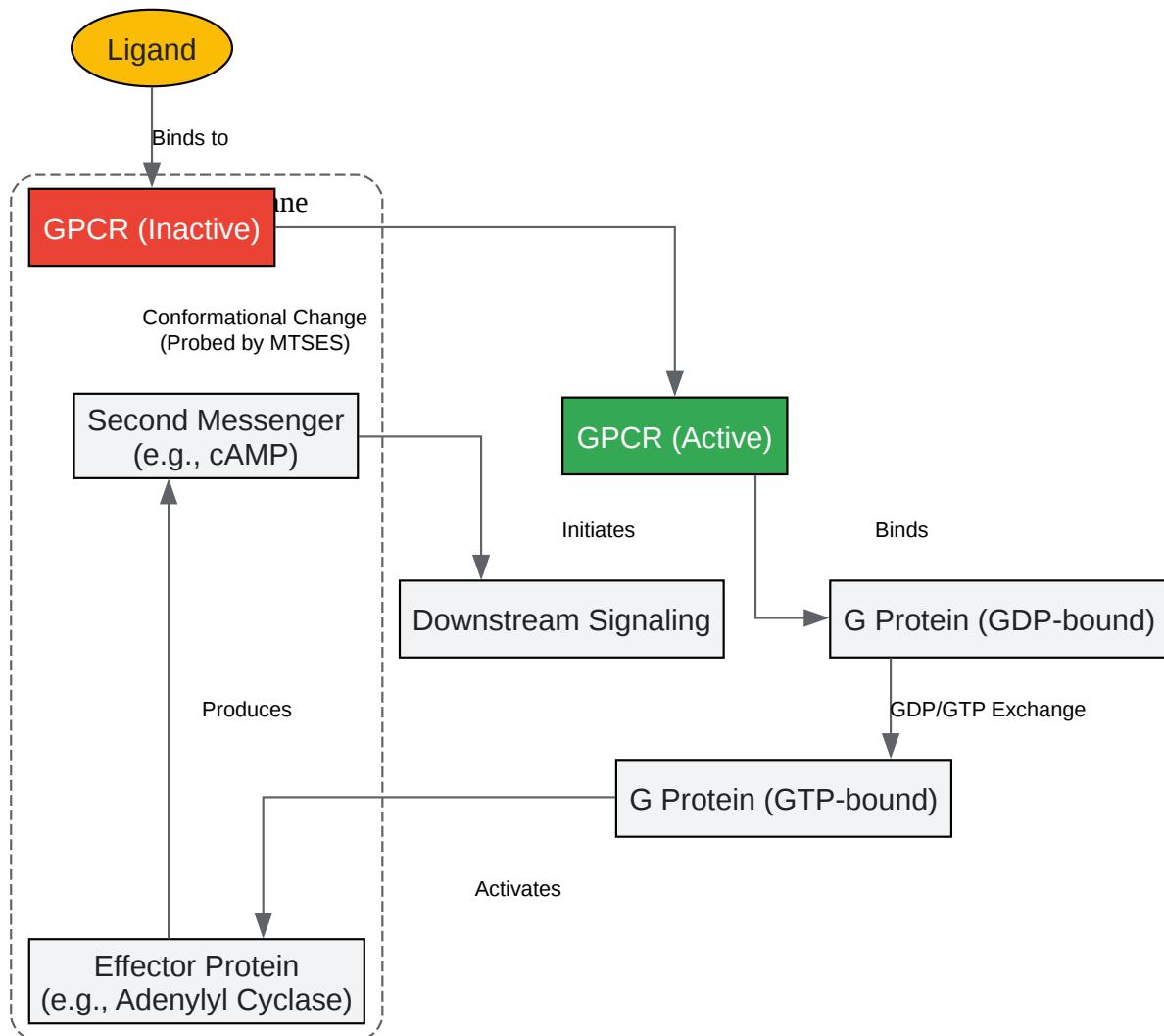
This protocol outlines a method to study conformational changes in a purified and reconstituted ABC transporter using MTSES labeling and functional assays (e.g., ATPase activity or transport assays).

Materials:

- Purified cysteine-mutant ABC transporter.
- Lipids for reconstitution (e.g., *E. coli* polar lipids or a defined lipid mixture).
- Detergent for solubilization (e.g., DDM).
- Bio-Beads for detergent removal.
- Buffer for reconstitution and functional assays.
- ATP and substrate for the transporter.
- Freshly prepared MTSES solution.
- Malachite green assay reagents for measuring ATPase activity or radiolabeled substrate for transport assays.

Procedure:

- Protein Purification and Reconstitution:
 - Express and purify the cysteine-mutant ABC transporter.
 - Solubilize the purified protein and lipids in a detergent-containing buffer.
 - Reconstitute the transporter into liposomes by removing the detergent using Bio-Beads.[\[2\]](#) [\[3\]](#)[\[4\]](#)[\[5\]](#)
 - Isolate the proteoliposomes by ultracentrifugation.
- MTSES Labeling in Different Conformational States:

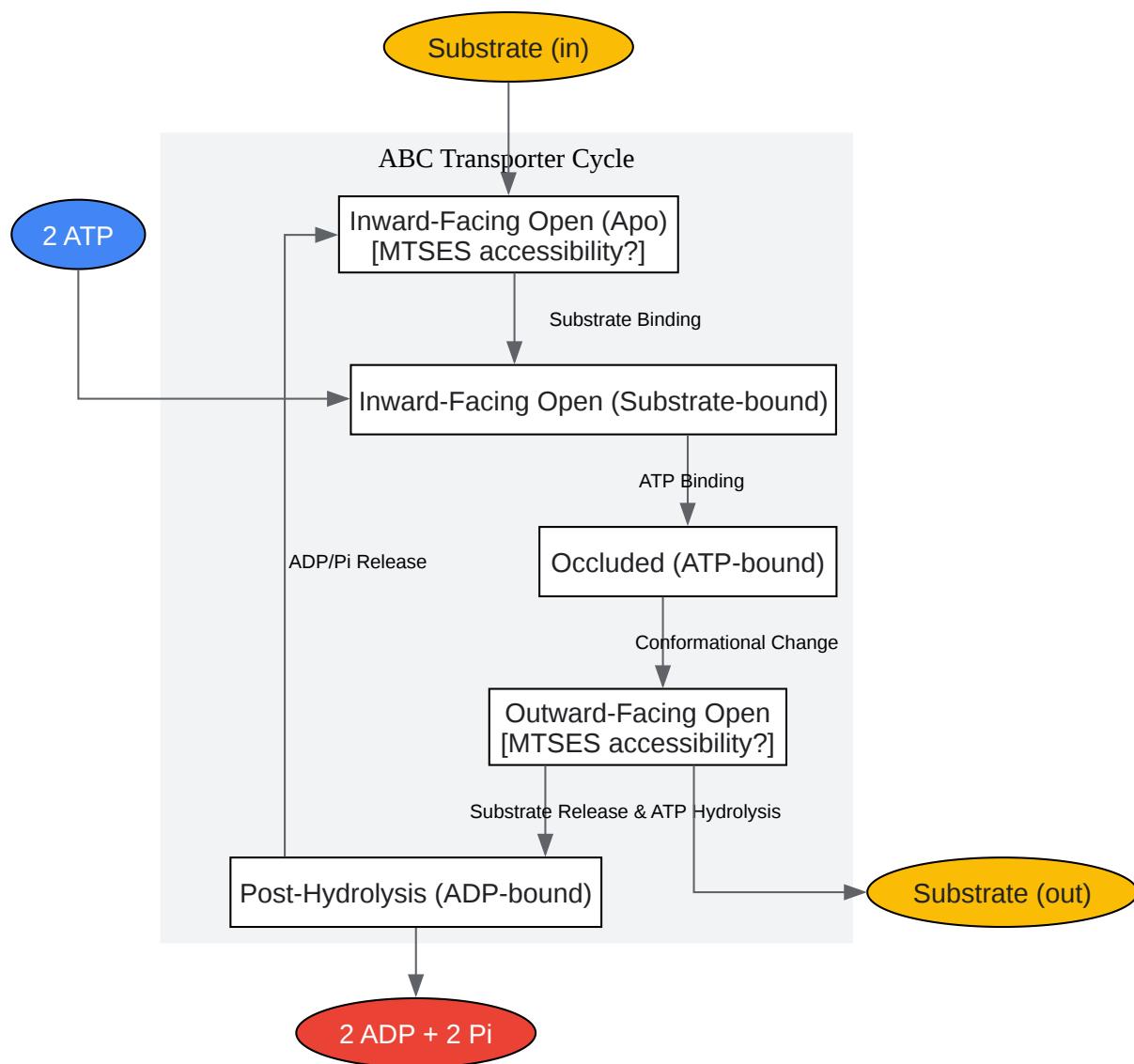

- Divide the proteoliposomes into different experimental groups to probe various conformational states (e.g., apo, substrate-bound, ATP-bound, and/or post-hydrolysis states).
- To trap the transporter in a specific state, incubate the proteoliposomes with the appropriate ligands (e.g., substrate, ATP, ADP + vanadate).
- Add MTSES to each group and incubate for a defined period.
- Quench the reaction by adding a thiol-containing reagent like DTT or by removing excess MTSES through a desalting column.

- Functional Assay:
 - ATPase Activity Assay: Measure the ATPase activity of the labeled and unlabeled proteoliposomes in the presence and absence of substrate. A change in ATPase activity upon MTSES labeling in a specific conformational state suggests that the cysteine residue is accessible in that state and its modification affects function.[\[6\]](#)
 - Transport Assay: Measure the transport of a radiolabeled substrate into the proteoliposomes. A change in transport activity after MTSES labeling provides information about the accessibility of the cysteine and its role in the transport cycle.
- Data Analysis:
 - Compare the functional activity (ATPase or transport rate) of the MTSES-labeled samples to the unlabeled controls for each conformational state.
 - A significant difference in activity indicates that the introduced cysteine is accessible to MTSES in that particular conformational state.

Mandatory Visualization

Signaling Pathway of a GPCR Investigated by SCAM

The following diagram illustrates a simplified GPCR signaling cascade and indicates how SCAM with MTSES can be used to probe conformational changes at different stages of receptor activation and signaling.



[Click to download full resolution via product page](#)

Figure 2: GPCR activation and signaling pathway probed by MTSES.

Conformational Cycle of an ABC Transporter Probed by MTSES

This diagram illustrates the conformational cycle of a typical ABC exporter and how MTSES accessibility can be used to identify residues exposed in different states of the transport cycle.

[Click to download full resolution via product page](#)

Figure 3: Conformational cycle of an ABC transporter probed by MTSES.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ttuhsc.edu [ttuhsc.edu]
- 2. Membrane reconstitution of ABC transporters and assays of translocator function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of recombinant G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A step-by-step method for the reconstitution of an ABC transporter into nanodisc lipid particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficient and stable reconstitution of the ABC transporter BmrA for solid-state NMR studies [frontiersin.org]
- To cite this document: BenchChem. [Techniques for Measuring MTSES Reaction Rates: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b013883#techniques-for-measuring-mtses-reaction-rates>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com